Magnesium, bromo[8-(phenylmethoxy)octyl]-
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Overview
Description
Magnesium, bromo[8-(phenylmethoxy)octyl]- is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its reactivity and versatility in forming carbon-carbon bonds. This compound is particularly useful in the formation of complex molecules and is widely employed in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Magnesium, bromo[8-(phenylmethoxy)octyl]- typically involves the reaction of 8-(phenylmethoxy)octyl bromide with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reaction from being quenched by moisture or oxygen. The general reaction scheme is as follows:
8-(phenylmethoxy)octyl bromide+Mg→Magnesium, bromo[8-(phenylmethoxy)octyl]-
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems. The reaction is monitored closely to ensure complete conversion of the starting material to the desired Grignard reagent.
Chemical Reactions Analysis
Types of Reactions
Magnesium, bromo[8-(phenylmethoxy)octyl]- undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Diethyl ether and THF are typically used.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
Coupled Products: Obtained from cross-coupling reactions.
Scientific Research Applications
Magnesium, bromo[8-(phenylmethoxy)octyl]- has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Magnesium, bromo[8-(phenylmethoxy)octyl]- involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and substrates used.
Comparison with Similar Compounds
Similar Compounds
- Magnesium, bromo[6-(phenylmethoxy)hexyl]-
- Magnesium, bromo[3-(phenylmethoxy)phenyl]-
- Magnesium, bromo(3-methoxyphenyl)-
Uniqueness
Magnesium, bromo[8-(phenylmethoxy)octyl]- is unique due to its specific alkyl chain length and phenylmethoxy group, which confer distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of certain complex molecules that other similar compounds may not be able to achieve as efficiently.
Properties
CAS No. |
312934-24-0 |
---|---|
Molecular Formula |
C15H23BrMgO |
Molecular Weight |
323.55 g/mol |
IUPAC Name |
magnesium;octoxymethylbenzene;bromide |
InChI |
InChI=1S/C15H23O.BrH.Mg/c1-2-3-4-5-6-10-13-16-14-15-11-8-7-9-12-15;;/h7-9,11-12H,1-6,10,13-14H2;1H;/q-1;;+2/p-1 |
InChI Key |
XWMADEPDAAEFSA-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CCCCCCCOCC1=CC=CC=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
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